molecular formula C17H21ClN4O2 B1501050 tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate CAS No. 651047-41-5

tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate

Cat. No.: B1501050
CAS No.: 651047-41-5
M. Wt: 348.8 g/mol
InChI Key: BAEKLXKHZCSADQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate typically involves the following steps:

  • Formation of Quinoxaline Core: : The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic conditions.

  • Chlorination: : The quinoxaline core is then chlorinated at the 3-position using appropriate chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Piperazine Addition: : The piperazine ring is introduced by reacting the chlorinated quinoxaline with piperazine in the presence of a base such as triethylamine (Et₃N).

  • Carbonylation: : Finally, the carboxylate ester group is introduced using tert-butyl chloroformate (Boc₂O) in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for yield, purity, and cost-effectiveness, with continuous monitoring and control of reaction conditions to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, in aqueous or organic solvents.

  • Reduction: : LiAlH₄, NaBH₄, in solvents like ether or THF.

  • Substitution: : Amines, alcohols, in the presence of a base or catalyst.

Major Products Formed

  • Oxidation: : Quinoxaline derivatives with higher oxidation states.

  • Reduction: : Reduced quinoxaline derivatives.

  • Substitution: : Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex quinoxaline derivatives.

  • Biology: : It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: : It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate is unique in its structure and properties compared to other quinoxaline derivatives. Some similar compounds include:

  • Quinoxaline: : The parent compound with a simpler structure.

  • 3-Chloroquinoxaline: : A related compound without the piperazine and carboxylate groups.

  • Piperazine derivatives: : Compounds containing the piperazine ring but lacking the quinoxaline core.

These compounds differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

tert-butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEKLXKHZCSADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671789
Record name tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651047-41-5
Record name tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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